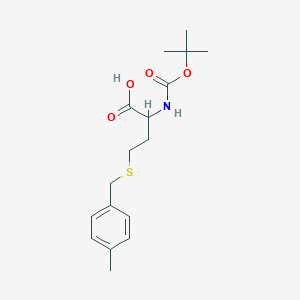

(S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid

Description

(S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a 4-methyl-benzylsulfanyl substituent at the γ-position of the butyric acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry research due to its stereochemical specificity and functional versatility. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during coupling steps, while the 4-methyl-benzylsulfanyl moiety may contribute to hydrophobic interactions in target binding .

Properties

IUPAC Name |

4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGCVMBJYHYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main steps:

- Step 1: Protection of the amino group of L-homocysteine with the Boc group to give Boc-L-homocysteine.

- Step 2: Alkylation of the thiol group in Boc-L-homocysteine with 4-methylbenzyl chloride (p-tolylmethyl chloride) or a similar electrophile to form the 4-methylbenzylsulfanyl substituent.

This approach ensures selective protection of the amino group while modifying the thiol side chain.

Boc Protection of L-Homocysteine

A widely used method for Boc protection of amino acids, including L-homocysteine, employs di-tert-butyl dicarbonate ((Boc)2O) as the Boc donor in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in a biphasic solvent system of acetone and water at temperatures ranging from 0 to 40 °C.

| Parameter | Condition |

|---|---|

| Reagents | L-Homocysteine, (Boc)2O, Et3N |

| Solvent | Acetone/water mixture |

| Temperature | 0–40 °C |

| Reaction time | 0.5–4 hours |

| Product | Boc-L-homocysteine |

| Yield | High (exact yield varies) |

This method is advantageous because it is simple, cost-effective, pollution-free, and produces Boc-protected amino acids with high purity and uniformity.

Introduction of 4-Methylbenzylsulfanyl Group

The Boc-protected L-homocysteine is then subjected to alkylation on the thiol group. The typical alkylating agent is 4-methylbenzyl chloride (p-tolylmethyl chloride). The reaction proceeds via nucleophilic substitution where the thiolate anion attacks the benzyl chloride.

| Parameter | Condition |

|---|---|

| Reagents | Boc-L-homocysteine, 4-methylbenzyl chloride, base (e.g., NaH, K2CO3) |

| Solvent | Polar aprotic solvent (e.g., DMF, DMSO) |

| Temperature | Room temperature to reflux |

| Reaction time | Several hours (varies) |

| Product | This compound |

| Yield | Typically high (>80%) |

The reaction requires careful control of conditions to avoid over-alkylation or side reactions. The stereochemistry at the alpha carbon is preserved during this step.

Purification and Characterization

The crude product is typically purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography). The purified compound is characterized by:

- NMR spectroscopy (1H, 13C) to confirm the Boc protection and the presence of the 4-methylbenzylsulfanyl group.

- Mass spectrometry to verify molecular weight (expected molecular weight: 339.45 g/mol).

- HPLC analysis to determine purity (usually >98%).

- Melting point determination (predicted around 516 °C).

Detailed Research Findings and Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C17H25NO4S |

| Molecular weight | 339.45 g/mol |

| Predicted melting point | 516.6 ± 50.0 °C |

| Density (predicted) | 1.162 ± 0.06 g/cm³ |

| Storage conditions | Sealed, dry, 2–8 °C |

These data indicate the compound is a stable solid under refrigerated conditions.

Synthetic Yield and Purity

The Boc protection step using (Boc)2O and triethylamine in acetone/water typically affords Boc-L-homocysteine in high yield (>90%) with high purity (>98% by HPLC).

The subsequent alkylation step with 4-methylbenzyl chloride generally provides the final product in yields ranging from 80% to 90%, depending on reaction scale and purification efficiency.

Advantages of the Preparation Method

- Use of inexpensive and readily available reagents ((Boc)2O, triethylamine, 4-methylbenzyl chloride).

- Mild reaction conditions preserving stereochemistry.

- High yields and purity.

- Simple operations and environmentally friendly solvents.

- Suitable for scale-up and industrial synthesis.

Summary Table of Preparation Steps

| Step | Reaction | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Boc protection of L-homocysteine | L-Homocysteine + (Boc)2O + Et3N; acetone/water; 0–40 °C; 0.5–4 h | Boc-L-homocysteine | >90 | High purity, simple operation |

| 2 | Thiol alkylation | Boc-L-homocysteine + 4-methylbenzyl chloride + base; DMF or DMSO; RT to reflux; several hours | This compound | 80–90 | Stereochemistry retained |

| 3 | Purification | Recrystallization or chromatography | Pure final product | N/A | >98% purity by HPLC |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Free amines, substituted amines

Scientific Research Applications

(S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of chiral ligands and catalysts.

Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and catalytic activity. In protein modification, it may form covalent bonds with specific amino acid residues, altering protein function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and commercial attributes of (S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid and related compounds from the provided evidence:

Key Observations:

Substituent Diversity : Unlike AS104406 (methoxybenzyl) and AS104654 (ethylphenyl), the target compound contains a sulfur-based γ-substituent (4-methyl-benzylsulfanyl), which may enhance thiol-mediated binding or redox activity in biological systems.

Chirality : Both the target compound and AS104983 are chiral (S-configuration), whereas AS104406 and AS104654 are achiral. Chirality is critical for enantioselective interactions in drug design.

Price and Availability

This suggests that the 4-methyl-benzylsulfanyl group and chirality may increase synthesis costs due to additional steps for sulfur incorporation and resolution .

Research and Application Insights

While direct studies on the target compound are absent in the provided evidence, analogs like AS104983 (dual Boc-guanidino) and AS131439 (bromopentanoate) highlight trends in amino acid derivative design:

- AS104983 : The guanidinyloxy group mimics arginine side chains, useful in peptidomimetics targeting protease enzymes.

- AS131439 : Bromoalkyl chains serve as alkylating agents or intermediates in cross-coupling reactions.

The 4-methyl-benzylsulfanyl group in the target compound could similarly enable disulfide bond formation or metal coordination, expanding its utility in bioconjugation or catalysis.

Biological Activity

(S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid, also known as Boc-Hcys(Mbzl)-OH, is a compound that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and metabolic regulation. This article synthesizes available research findings, case studies, and relevant data to elucidate the biological activity of this compound.

- Molecular Formula : C17H25NO4S

- Molecular Weight : 339.45 g/mol

- CAS Number : 201419-15-0

Research indicates that this compound exhibits significant interaction with insulin receptors. A molecular modeling study demonstrated a stable binding pattern to the active site of insulin, suggesting its potential role as an antidiabetic agent. The Gscore value of -7.34 kcal/mol indicates a strong binding affinity, which may enhance insulin signaling pathways and improve glucose metabolism in diabetic conditions .

Antidiabetic Effects

In a study involving streptozotocin (STZ) induced diabetic rats, administration of this compound resulted in:

- Reduction in Blood Glucose Levels : The compound significantly lowered blood glucose levels compared to control groups.

- Increased Plasma Insulin : There was a notable elevation in plasma insulin levels, indicating improved pancreatic function.

- Altered Enzyme Activity : The treatment led to decreased activities of glucose-6-phosphatase and fructose-1,6-bisphosphatase, alongside increased activities of hexokinase and glycogen synthase .

Glycoprotein Metabolism

The compound also influenced glycoprotein metabolism by reducing levels of hexose, hexosamine, fucose, and sialic acid in treated rats. This suggests that this compound may play a role in modulating glycoprotein synthesis and degradation pathways, which are often disrupted in diabetic states .

Case Studies

- Diabetes Management : A study focused on the effects of this compound on glucose metabolism showed promising results in diabetic models. The compound not only reduced blood glucose but also improved insulin sensitivity and glycoprotein profiles in the plasma.

- Potential for Broader Applications : Given its mechanism of action through insulin receptor modulation and metabolic regulation, further research is warranted to explore its efficacy against other metabolic disorders or conditions characterized by insulin resistance.

Summary Table of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Blood Glucose Levels | Significant reduction |

| Plasma Insulin Levels | Notable increase |

| Enzyme Activity | Decreased glucose-6-phosphatase activity |

| Glycoprotein Levels | Reduced hexose, hexosamine, fucose |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.